molecular formula C12H18N2 B8813336 3-Methyl-2-(1-piperidinyl)aniline

3-Methyl-2-(1-piperidinyl)aniline

Cat. No.: B8813336
M. Wt: 190.28 g/mol
InChI Key: MCOPUGXVOCIMGY-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-piperidinyl)aniline is an aromatic amine featuring a piperidinyl substituent at the 2-position and a methyl group at the 3-position of the aniline ring. Piperidinyl-substituted anilines are often explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, through basic nitrogen interactions .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-methyl-2-piperidin-1-ylaniline

InChI

InChI=1S/C12H18N2/c1-10-6-5-7-11(13)12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3

InChI Key

MCOPUGXVOCIMGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-piperidinyl)aniline typically involves the reaction of 3-methylpiperidine with aniline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halogenated aniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-piperidinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-Methyl-2-(1-piperidinyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-piperidinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Chloro Derivatives (e.g., ): The electronegative chlorine atom increases molecular polarity and may enhance binding to hydrophobic enzyme pockets. However, it also raises toxicity risks, as noted in safety data sheets . This could limit reactivity in coupling reactions compared to methyl or chloro analogs. Piperidinyl Variations: The 3-methylpiperidinyl group in introduces steric hindrance, which might reduce metabolic degradation compared to unsubstituted piperidine in .

Physicochemical Properties

  • Melting Points : While direct data for this compound are unavailable, analogs like 2-nitro-5-(1-piperidinyl)aniline () melt at 104–105°C, suggesting that methyl substitution could lower melting points due to reduced crystallinity .
  • Boiling Points : The ethyl-piperidinyl derivative () has a high boiling point (332.1°C), likely due to increased molecular weight and hydrogen bonding capacity .

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